Boc-D-dap(dde)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

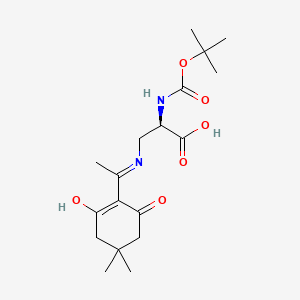

Boc-D-dap(dde)-OH, also known as tert-butoxycarbonyl-D-diaminopropionic acid (dde)-OH, is a derivative of diaminopropionic acid. This compound is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-dap(dde)-OH typically involves the protection of the amino groups of diaminopropionic acid. The tert-butoxycarbonyl (Boc) group is introduced to protect the alpha-amino group, while the dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is used to protect the side-chain amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .

化学反応の分析

Types of Reactions

Boc-D-dap(dde)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc and dde groups can be removed under acidic and basic conditions, respectively, to reveal the free amino groups.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrazine or hydroxylamine can be used to remove the dde group.

Coupling: DIC and HOBt are frequently used to facilitate the formation of peptide bonds.

Major Products Formed

The major products formed from these reactions are peptides with free amino groups, which can further react to form longer peptide chains or be modified for various applications .

科学的研究の応用

Boc-D-dap(dde)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of complex peptides and proteins.

Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: This compound is used in the production of synthetic peptides for research and commercial purposes.

作用機序

The mechanism of action of Boc-D-dap(dde)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc group protects the alpha-amino group, preventing it from reacting during intermediate steps. The dde group protects the side-chain amino group, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the stepwise construction of peptides with high precision .

類似化合物との比較

Similar Compounds

Boc-D-dap-OMe HCl: This compound is similar to Boc-D-dap(dde)-OH but has a methyl ester group instead of the dde group.

Boc-D-dap(Z)-ol: This compound has a benzyloxycarbonyl (Z) group instead of the dde group.

Uniqueness

This compound is unique due to its dde protective group, which offers selective deprotection under mild conditions. This makes it particularly useful in the synthesis of peptides that require precise control over the protection and deprotection of amino groups .

生物活性

Boc-D-Dap(Dde)-OH, known as N-alpha-t-Butyloxycarbonyl-D-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is primarily utilized in peptide synthesis due to its unique structural properties, which allow for the introduction of 2,4-diaminobutyric acid residues into peptide chains. Its biological activity is significant in various research applications, particularly in the fields of proteomics and drug development.

- Molecular Formula : C12H20N2O4

- Molecular Weight : 244.30 g/mol

- Melting Point : 81 - 91 °C

- Optical Rotation : [α]D20 = 28 ± 1 º (C=1 MeOH)

These properties indicate a stable compound suitable for various biochemical applications.

This compound functions effectively in the synthesis of peptides that can serve as probes or inhibitors in biochemical assays. The presence of both Boc and Dde protective groups allows for selective reactions during peptide synthesis, facilitating the introduction of complex functionalities into peptides. This capability is crucial for elucidating protein-protein interactions and enzyme mechanisms.

Peptide Synthesis Applications

The compound's versatility is evident in its application in synthesizing peptides that target specific receptors or enzymes. For instance, it has been used to develop peptide-based drugs aimed at enhancing therapeutic efficacy against various diseases.

Biological Activity

This compound has shown promising biological activities, particularly in gene delivery systems. Research indicates that peptides synthesized using this compound can form non-covalent complexes with nucleic acids, protecting them from degradation and facilitating cellular uptake through endocytosis. Upon exposure to endosomal acidification, these peptides can release their cargo effectively.

Case Study: Gene Delivery Efficacy

In a study focusing on nucleic acid delivery capabilities, peptides derived from this compound were tested for their ability to mediate gene silencing in various cell lines, including:

- MCF-7 (human breast cancer cells)

- A549 (adenocarcinomic human alveolar basal epithelial cells)

- HUVECs (human umbilical vein endothelial cells)

The results demonstrated that these peptides exhibited low cytotoxicity while effectively facilitating siRNA transfer, highlighting their potential as effective gene delivery agents .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Boc-Dab(Fmoc)-OH | Similar amino acid backbone | Uses Fmoc protection instead of Dde |

| Dde-L-Dab(Fmoc)-OH | Similar backbone with Fmoc protection | Primarily used in Fmoc chemistry |

| Boc-D-Dab-OH | Shares the same amino acid | Simpler structure without Dde |

| Boc-Dap(Fmoc)-OH | Similar backbone but different side-chain modifications | Utilizes Fmoc protection |

This table illustrates how this compound stands out due to its dual protective groups that enhance its utility in peptide synthesis.

特性

IUPAC Name |

(2R)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONCDJKRGMZBBL-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。